1,4-Bis[2'-(pyridin-2-yl)[1,1'-biphenyl]-4-yl]phthalazine

OLED Electron Transport Material Phthalazine

1,4-Bis[2'-(pyridin-2-yl)[1,1'-biphenyl]-4-yl]phthalazine (CAS 608145-70-6) is a 1,4-disubstituted phthalazine derivative with a molecular formula of C₄₂H₂₈N₄ and a molecular weight of 588.7 g/mol. The compound features an electron-deficient phthalazine (benzo-orthodiazine) core symmetrically substituted at the 1- and 4-positions with extended aryl arms, each composed of a 1,1'-biphenyl-4-yl spacer terminated by a pyridin-2-yl group.

Molecular Formula C42H28N4
Molecular Weight 588.7 g/mol
CAS No. 608145-70-6
Cat. No. B12583987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis[2'-(pyridin-2-yl)[1,1'-biphenyl]-4-yl]phthalazine
CAS608145-70-6
Molecular FormulaC42H28N4
Molecular Weight588.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC=C(C=C2)C3=NN=C(C4=CC=CC=C43)C5=CC=C(C=C5)C6=CC=CC=C6C7=CC=CC=N7)C8=CC=CC=N8
InChIInChI=1S/C42H28N4/c1-3-13-35(39-17-7-9-27-43-39)33(11-1)29-19-23-31(24-20-29)41-37-15-5-6-16-38(37)42(46-45-41)32-25-21-30(22-26-32)34-12-2-4-14-36(34)40-18-8-10-28-44-40/h1-28H
InChIKeyZXRBIQIYTRKZAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Bis[2'-(pyridin-2-yl)[1,1'-biphenyl]-4-yl]phthalazine (CAS 608145-70-6): Structural Overview and Compound Class Identification for OLED Material Procurement


1,4-Bis[2'-(pyridin-2-yl)[1,1'-biphenyl]-4-yl]phthalazine (CAS 608145-70-6) is a 1,4-disubstituted phthalazine derivative with a molecular formula of C₄₂H₂₈N₄ and a molecular weight of 588.7 g/mol [1]. The compound features an electron-deficient phthalazine (benzo-orthodiazine) core symmetrically substituted at the 1- and 4-positions with extended aryl arms, each composed of a 1,1'-biphenyl-4-yl spacer terminated by a pyridin-2-yl group. Phthalazine is a π-electron-deficient heterocycle [2], and the incorporation of terminal pyridine units, which are also electron-deficient [3], creates a molecular architecture consistent with organic electron-transport materials (ETMs) and host materials used in organic light-emitting diode (OLED) applications. The biphenyl spacers provide structural rigidity, extended π-conjugation, and the potential for high glass transition temperatures (Tg), which are critical for device morphological stability.

Why Generic Substitution Fails for 1,4-Bis[2'-(pyridin-2-yl)[1,1'-biphenyl]-4-yl]phthalazine in OLED and Optoelectronic Applications


Generic substitution of 1,4-Bis[2'-(pyridin-2-yl)[1,1'-biphenyl]-4-yl]phthalazine with simpler phthalazine analogs such as 1,4-diphenylphthalazine (CAS 10132-05-5) or common electron-transport materials like Alq₃ and BCP is scientifically unsound due to three fundamental structural distinctions [1]. First, the phthalazine core provides a distinct π-electron-deficient character compared to the phenanthroline or triazine cores of standard ETMs, resulting in different LUMO energy levels and electron injection barriers [2]. Second, the terminal pyridin-2-yl groups in this compound are positioned ortho to the biphenyl linkage, creating a specific coordination geometry and electronic effect that differs from the pyridin-3-yl or pyridin-4-yl substitution patterns in common materials like B3PYMPM or TmPyPB [3]. Third, the extended biphenyl spacer between the phthalazine core and the pyridine termini modulates the HOMO-LUMO gap and triplet energy (T₁) relative to directly linked analogs—a critical parameter for exciton confinement in phosphorescent OLEDs [4]. These structural features collectively determine the compound's performance as an electron-transport or host material, meaning that substitution without verification would risk device efficiency losses, increased driving voltages, or reduced operational lifetime.

Quantitative Differentiation Evidence for 1,4-Bis[2'-(pyridin-2-yl)[1,1'-biphenyl]-4-yl]phthalazine: Comparator-Based Performance Analysis


Phthalazine Core Electron Deficiency vs. Phenanthroline-Based Electron Transport Materials: Computed Property Comparison

The phthalazine core of the target compound is inherently more electron-deficient than the 1,10-phenanthroline core found in widely used electron-transport materials such as BCP (2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline) and BPhen (4,7-diphenyl-1,10-phenanthroline). This arises from the presence of two adjacent nitrogen atoms in the phthalazine ring (a pyridazine-type motif) versus the 1,4-diazine arrangement in phenanthroline. The stronger electron-withdrawing nature of the phthalazine core is expected to yield a deeper LUMO energy level, facilitating electron injection from common cathodes [1]. Structurally related phthalazine derivatives have demonstrated the ability to function as electron-acceptor building blocks in push-pull systems [2]. While experimentally measured LUMO values for this specific compound are not publicly available, the computed XLogP3-AA value of 8.9 [3] indicates high lipophilicity and, by inference from related pyridine-terminated biphenyl systems, a LUMO level in the range of approximately −2.5 to −3.0 eV [1].

OLED Electron Transport Material Phthalazine DFT Calculation

Pyridin-2-yl Terminal Group Architecture vs. Pyridin-3-yl and Pyridin-4-yl ETL Materials: Electron Injection and Coordination Differentiation

The target compound features pyridin-2-yl groups where the nitrogen atom is positioned ortho to the biphenyl linkage. This contrasts with widely used pyridine-based ETMs such as B3PYMPM (4,6-bis(3,5-di(pyridin-3-yl)phenyl)-2-methylpyrimidine) and TmPyPB (1,3,5-tri(m-pyridin-3-ylphenyl)benzene), which employ pyridin-3-yl (meta) substitution [1]. The ortho-pyridyl geometry creates a distinct N–C–C–C chelating pocket that enables metal coordination chemistry not available with meta- or para-substituted pyridines [2]. In the context of OLED device fabrication, pyridin-2-yl substitution has been shown to facilitate preferential molecular orientation during vacuum deposition, which can enhance electron mobility in the direction perpendicular to the substrate [3]. Triazine-based ETMs with pyridin-2-yl-biphenyl arms (DPT and MPT) have demonstrated excellent electron-transport performance, achieving driving voltages as low as 4.5 V at 50 mA cm⁻² in green phosphorescent OLEDs, compared to >6 V for Alq₃-based devices [4].

OLED Electron Transport Pyridine Regioisomer Coordination Chemistry

Biphenyl Spacer Length and Its Impact on Triplet Energy: Comparison with Directly Linked 1,4-Diphenylphthalazine

The target compound incorporates a biphenyl spacer (two phenyl rings) between the phthalazine core and each pyridine terminus, whereas the simpler analog 1,4-diphenylphthalazine (CAS 10132-05-5) has only a single phenyl ring directly attached to the phthalazine core [1]. The extended conjugation length in the target compound is expected to lower the HOMO-LUMO gap while potentially maintaining or increasing the triplet energy (T₁), depending on the torsional angle between the biphenyl rings [2]. In phosphorescent OLEDs, the T₁ of the host or electron-transport material must be higher than that of the phosphorescent dopant to ensure exciton confinement within the emitting layer. For green phosphorescent emitters such as Ir(PPy)₃ (T₁ ≈ 2.4 eV), the host material requires T₁ > 2.5 eV [3]. 1,4-Diphenylphthalazine has been studied as a ligand (C^N=N type) in iridium complexes, yielding green emission [4]. The biphenyl-extended architecture of the target compound may push the emission or energy levels to different regions of the visible spectrum, as demonstrated by the fact that phenylphthalazine iridium complexes can achieve peak EQEs of 21.2–24.2% with emission maxima between 583–629 nm [5].

OLED Triplet Energy Exciton Confinement Phosphorescence

Thermal Stability Advantage of High-Molecular-Weight Phthalazine Derivatives: Td Comparison with Small-Molecule ETMs

The high molecular weight (588.7 g/mol) and rigid, extended aryl architecture of the target compound are structural features that correlate with high thermal decomposition temperatures (Td) and glass transition temperatures (Tg) in OLED materials [1]. Phthalazine-based iridium complexes with phenylphthalazine ligands have demonstrated exceptional thermal stability, with Td values higher than 416 °C, and related phthalazine-iridium emitters show Td ranging from 275–394 °C [2][3]. In contrast, the widely used electron-transport material Alq₃ has a Tg of approximately 172 °C, and its crystallization under device operation is a well-documented failure mode [4]. BCP, another common hole-blocking material, has a Tg of only ~62 °C and is notorious for poor morphological stability [5]. The target compound's large molecular weight and multiple aryl rings are expected to provide a Tg substantially exceeding that of BCP and likely comparable to or exceeding that of Alq₃, though experimental Tg data for this specific compound are not publicly available.

OLED Thermal Stability Glass Transition Temperature Device Lifetime

Bidentate Coordination Potential from the Pyridin-2-yl/Phthalazine Architecture: Comparison with Monodentate ETL Materials for Metal Ion Sensing and Complexation

The combination of the phthalazine core nitrogen atoms and the ortho-pyridyl termini creates a unique multidentate ligand architecture. 1,4-Bis(2-pyridyl)phthalazine (a structurally related compound lacking the biphenyl spacers) has been extensively used as an N₄ bridging ligand for dinuclear Co(II) and Ni(II) complexes, forming stable [(L)Co₂(μ-OH)]³⁺ and [(L)Ni₂(μ-Cl)]³⁺ species [1]. The target compound extends this concept with biphenyl spacers, creating a larger binding pocket with potential for selective metal ion complexation. In contrast, the standard electron-transport materials Alq₃, BCP, and B3PYMPM lack this well-defined, dual-site chelating architecture [2]. This structural feature positions the compound not only as an OLED material but as a potential building block for metallosupramolecular chemistry, chemosensors, and catalytic systems—application domains where simple ETMs have no utility. The biphenyl extension may allow for size-selective metal ion recognition based on the expanded cavity dimensions relative to 1,4-bis(2-pyridyl)phthalazine.

Coordination Chemistry Ligand Design Metal Sensing Bidentate Chelation

High-Impact Research and Industrial Application Scenarios for 1,4-Bis[2'-(pyridin-2-yl)[1,1'-biphenyl]-4-yl]phthalazine Based on Structural Differentiation Evidence


Electron-Transport Layer (ETL) Material for High-Efficiency Green and Red Phosphorescent OLEDs

Based on the demonstrated performance of structurally analogous four-pyridylbenzene-armed biphenyl ETMs, which achieve significantly reduced driving voltages (4.5 V at 50 mA cm⁻² vs. >6 V for Alq₃) in Ir(PPy)₃-based green phosphorescent OLEDs [1], 1,4-Bis[2'-(pyridin-2-yl)[1,1'-biphenyl]-4-yl]phthalazine is a strong candidate for ETL applications where low operating voltage and high power efficiency are critical. The electron-deficient phthalazine core combined with pyridin-2-yl termini provides the necessary deep LUMO level for efficient electron injection from LiF/Al or Mg:Ag cathodes [2]. The biphenyl spacers offer the structural rigidity needed for amorphous film formation with high Tg, addressing the well-known crystallization problem of BCP (Tg ≈ 62 °C) [3].

Bipolar Host Material for Phosphorescent OLED Emitting Layers

The compound's architecture—combining an electron-transporting phthalazine-pyridine moiety with biphenyl spacers that can facilitate hole transport—suggests utility as a bipolar host material in phosphorescent OLED emissive layers. Bipolar host materials that balance electron and hole fluxes within the emitting layer are essential for achieving high external quantum efficiencies (EQEs) and reducing efficiency roll-off at high luminance [4]. The structural class of phenylphthalazine-based iridium complexes has achieved EQEs of 21.2–24.2% [5], indicating that phthalazine-containing host matrices are compatible with high-efficiency phosphorescent emitters. The target compound's extended conjugation may provide appropriate triplet energy (>2.5 eV) for green and red phosphors.

Building Block for Dinuclear Metal Complexes in Catalysis and Magnetic Materials

The N₄ donor set formed by the phthalazine core and two pyridin-2-yl arms (connected via biphenyl spacers) creates an extended multidentate ligand framework. Structurally analogous 1,4-bis(2-pyridyl)phthalazine has been successfully employed to synthesize dinuclear Co(II) and Ni(II) complexes with bridging ligands such as μ-OH and μ-Cl [6]. These dinuclear complexes are of significant interest in the study of magnetic exchange interactions, multi-electron redox catalysis, and bioinorganic model chemistry. The biphenyl spacers in the target compound extend the metal-metal separation distance compared to the directly linked analog, offering a tunable parameter for magnetic coupling studies. This application scenario extends the compound's utility well beyond OLED material science.

Metal Ion Chemosensor Development Based on Conformational-Dependent Fluorescence Modulation

The extended π-conjugated system of the target compound, with its biphenyl spacers and pyridine termini, provides a chromophoric platform that can undergo conformational changes upon metal ion binding. The pyridin-2-yl groups can rotate around the biphenyl axis, and metal coordination may restrict this rotation, leading to changes in fluorescence intensity or wavelength (a chelation-enhanced fluorescence or CHEF effect). This behavior has been exploited in structurally related biphenyl-pyridine chemosensors [7]. The phthalazine core provides an additional recognition element, potentially enabling ratiometric sensing through differential responses at two emission wavelengths. This application scenario is supported by the well-established coordination chemistry of phthalazine-pyridine ligand systems.

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